(2S)-2-(4-fluorophenyl)morpholine
Description
(2S)-2-(4-Fluorophenyl)morpholine is a chiral morpholine derivative characterized by a fluorine-substituted phenyl group at the 2-position of the morpholine ring. Its stereochemistry (S-configuration) and fluorophenyl substituent make it a critical intermediate in pharmaceutical synthesis, particularly for aprepitant, a neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea . The compound is synthesized via a multi-step process starting from 2-(4-fluorophenyl)acetonitrile, involving cyclization, oxidation, and chiral resolution. This method is noted for high purity (>99%), low environmental impact, and scalability .
Properties
CAS No. |
790655-16-2 |
|---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(2S)-2-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m1/s1 |
InChI Key |
MPFUBIGEMDOEIW-SNVBAGLBSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)C2=CC=C(C=C2)F |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The fluorophenyl substituent significantly influences the compound’s electronic and steric properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Electronegativity and Bioactivity : The 4-fluorophenyl group in this compound provides moderate electronegativity and steric bulk, balancing reactivity and binding affinity. In contrast, the 4-chlorophenyl analog (higher lipophilicity) may enhance membrane permeability but reduce metabolic stability .
- Salt Forms : The hydrochloride salt of the trifluoromethyl analog improves aqueous solubility, a trait absent in the parent fluorophenyl compound .
Impurity Profiles
Environmental and Industrial Considerations
- Synthesis Efficiency : The fluorophenyl derivative’s preparation generates fewer process wastes compared to bulkier analogs (e.g., trifluoromethyl derivatives), aligning with green chemistry principles .
- Handling Requirements : Unlike the hygroscopic trifluoromethyl hydrochloride salt, this compound requires standard storage conditions, reducing industrial handling complexity .
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